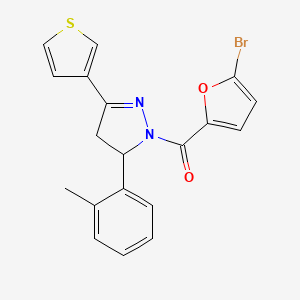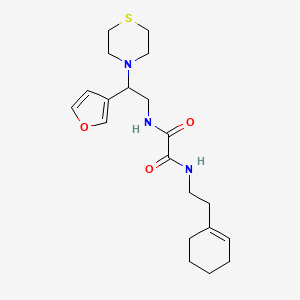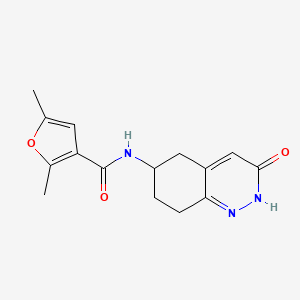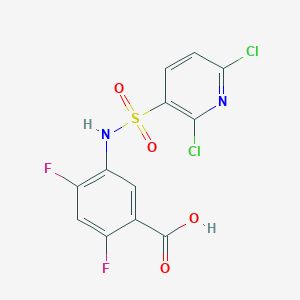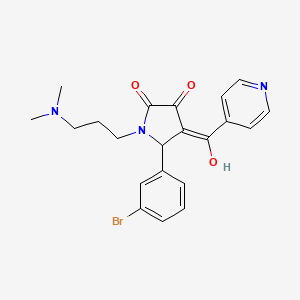![molecular formula C16H20N2O4 B2387441 1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea CAS No. 2320577-17-9](/img/structure/B2387441.png)
1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. It is a urea derivative that has been synthesized through a specific method and has been shown to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea involves the inhibition of specific enzymes, such as protein kinase C (PKC), which are involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to have antioxidant properties, which can help reduce oxidative stress and prevent cellular damage. It also has anti-inflammatory properties, which can help reduce inflammation in various tissues and organs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea in lab experiments is its specificity towards certain enzymes. This allows researchers to target specific pathways and study the effects of the compound on these pathways. However, one limitation of using this compound is its potential toxicity at higher concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of 1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea. One potential direction is the development of new derivatives of the compound that have improved efficacy and reduced toxicity. Another direction is the study of the compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to understand the exact mechanisms of action of the compound and its potential applications in clinical settings.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in the field of medicine. Its unique mechanism of action and diverse biochemical and physiological effects make it a valuable tool for researchers studying various diseases and pathways. However, further research is needed to fully understand the compound's potential and limitations.
Synthesis Methods
The synthesis method of 1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea involves the reaction of cyclopentyl isocyanate with 2-(5-furan-2-yl-2-hydroxyethyl) furan in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the resulting product is purified to obtain the final compound.
Scientific Research Applications
The potential applications of 1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea in scientific research are vast. It has been studied extensively for its ability to inhibit specific enzymes that play a crucial role in the development of diseases such as cancer and diabetes. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-12(10-17-16(20)18-11-4-1-2-5-11)13-7-8-15(22-13)14-6-3-9-21-14/h3,6-9,11-12,19H,1-2,4-5,10H2,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHLGFQMTYBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2387359.png)
![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)
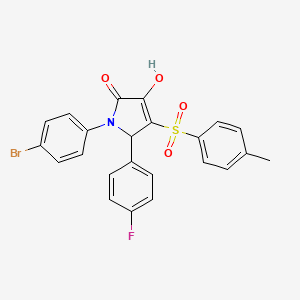
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2387363.png)
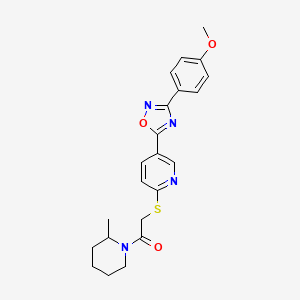
![5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2387366.png)
![2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B2387367.png)
![2-hydroxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2387368.png)
